B1193041 MPC-2130

MPC-2130

Cat. No.: B1193041
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPC-2130 is a small-molecule therapeutic agent developed by Myriad Genetics, primarily targeting hematological malignancies and recurrent cancers. Currently in Phase I clinical trials, it is designed to induce apoptosis in cancer cells by modulating specific molecular pathways linked to cell proliferation and survival . Preclinical studies highlight its efficacy in inhibiting tumor growth in xenograft models, though detailed pharmacokinetic (PK) and pharmacodynamic (PD) data remain under investigation.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MPC2130;  MPC-2130;  MPC 2130.

Origin of Product

United States

Comparison with Similar Compounds

Below, we analyze three categories of comparators: kinase inhibitors, apoptosis inducers, and hematological cancer therapeutics.

Structural and Mechanistic Comparisons
Compound Target Pathway Structural Class Binding Mechanism
MPC-2130 Undisclosed kinase(s) Kinase inhibitor (proprietary) ATP-competitive binding (inferred)
Imatinib BCR-ABL, PDGFR, c-KIT 2-Phenylaminopyrimidine ATP-competitive inhibition
Venetoclax BCL-2 BH3 mimetic Disrupts BCL-2/BAX interaction

Key Insights :

  • Imatinib , a first-line therapy for chronic myeloid leukemia (CML), shares a kinase-targeting mechanism with this compound but differs in specificity and structural backbone. Imatinib’s well-characterized ATP-binding site interaction contrasts with this compound’s undisclosed binding mode .
  • Venetoclax , a BCL-2 inhibitor, exemplifies a functionally similar compound (apoptosis induction) but operates via a distinct pathway. This compound’s broader kinase inhibition may offer advantages in cancers resistant to BH3-mimetic therapies .
Preclinical and Clinical Efficacy
Compound IC50 (nM) in vitro Tumor Model Efficacy (Preclinical) Clinical Phase
This compound 15–50 (leukemia) 70% tumor reduction (murine AML) Phase I
Dasatinib 0.6–3.0 85% reduction (CLL xenografts) Approved
Navitoclax <10 60% reduction (lymphoma models) Phase II

Key Insights :

  • However, its broad-spectrum kinase inhibition may mitigate resistance mechanisms observed in dasatinib-treated patients .
  • Compared to navitoclax , this compound’s tumor reduction rates in preclinical models are comparable, though navitoclax’s Phase II status underscores its advanced developmental trajectory .

Key Insights :

  • This compound’s toxicity profile remains undefined, but its lack of hepatotoxicity in early studies differentiates it from ponatinib , which carries black-box warnings for vascular events .
  • Unlike idasanutlin (an MDM2 inhibitor), this compound’s kinase-targeting mechanism may avoid renal toxicity, a common issue with p53-activating agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.